

# Dual Blockade of PI3K and BTK Pathways: A Synergistic Approach in Lymphoma Treatment

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## Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784

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A promising therapeutic strategy for certain types of lymphoma, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), involves the combination of **AZD-8835** and ibrutinib. This combination therapy targets two crucial signaling pathways involved in tumor cell survival and proliferation, the Phosphoinositide 3-kinase (PI3K) and B-cell receptor (BCR) pathways, respectively. Preclinical studies have demonstrated a synergistic effect, leading to enhanced cancer cell death and tumor growth inhibition.

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has shown significant efficacy in various B-cell malignancies. It functions by irreversibly binding to BTK, a key component of the BCR signaling pathway, thereby inhibiting downstream signals that promote B-cell proliferation and survival. **AZD-8835** is a potent inhibitor of the PI3K $\alpha$  and PI3K $\delta$  isoforms. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many cancers, including lymphoma. The dual targeting of these pathways with ibrutinib and **AZD-8835** has been shown to be more effective than either agent alone, particularly in ABC-DLBCL, a subtype known for its dependence on chronic active BCR signaling.

## Comparative Efficacy: In Vitro and In Vivo Studies

The synergistic activity of **AZD-8835** and ibrutinib has been validated in both laboratory cell line experiments and in animal models of lymphoma.

## In Vitro Synergistic Effects

The combination of **AZD-8835** and ibrutinib has been shown to be highly synergistic in inducing cell death in ABC-DLBCL cell lines. A key study identified this combination through a pharmacological screen, highlighting its potential as a targeted therapy.

Cell Line	Treatment	Observation	Reference
ABC-DLBCL	AZD-8835 + Ibrutinib	Synergistic induction of apoptosis and inhibition of cell proliferation.	(Erdmann et al., 2017)

## In Vivo Tumor Growth Inhibition

In xenograft models, where human lymphoma cells are implanted into immunodeficient mice, the combination of **AZD-8835** and ibrutinib resulted in significant tumor growth inhibition, surpassing the effects of each drug administered individually.

Animal Model	Treatment	Outcome	Reference
ABC-DLBCL Xenograft	AZD-8835 + Ibrutinib	Significant tumor growth inhibition compared to single-agent treatment.	(Erdmann et al., 2017)

## Signaling Pathways and Mechanism of Synergy

The synergistic effect of **AZD-8835** and ibrutinib stems from the simultaneous blockade of two key survival pathways in lymphoma cells.

Figure 1. Signaling pathway demonstrating the synergistic action of ibrutinib and **AZD-8835**.

## Experimental Protocols

To validate the synergistic effects of **AZD-8835** and ibrutinib, several key experiments are typically performed.

### Cell Viability Assay

This assay measures the number of viable cells after treatment with the drugs, alone and in combination.

Protocol:

- **Cell Seeding:** Seed lymphoma cell lines (e.g., TMD8, HBL-1) in 96-well plates at a density of  $1 \times 10^4$  cells per well.
- **Drug Treatment:** Treat the cells with a dose range of **AZD-8835**, ibrutinib, and the combination of both drugs. Include a vehicle-only control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Viability Assessment:** Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Apoptosis Assay

This assay quantifies the percentage of cells undergoing programmed cell death (apoptosis).

Protocol:

- **Cell Treatment:** Treat lymphoma cells with **AZD-8835**, ibrutinib, or the combination at predetermined concentrations for 48 hours.
- **Staining:** Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

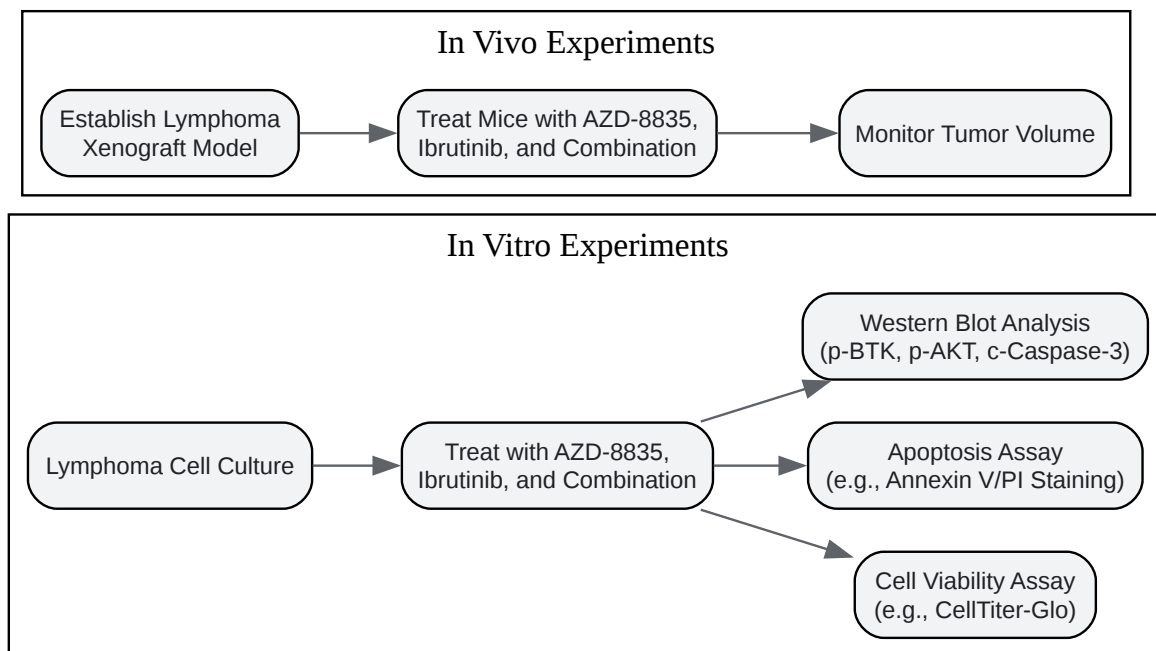
- **Data Analysis:** Quantify the percentage of apoptotic cells in each treatment group.

## Western Blot Analysis

This technique is used to detect changes in the levels of key proteins in the signaling pathways targeted by the drugs.

Protocol:

- **Protein Extraction:** Treat lymphoma cells with the drugs for a specified time (e.g., 24 hours), then lyse the cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each sample using a BCA assay.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-BTK, phospho-AKT, cleaved caspase-3) and a loading control (e.g.,  $\beta$ -actin).
- **Detection:** Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
- **Analysis:** Densitometry analysis can be used to quantify the relative protein expression levels.



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Figure 2. General experimental workflow for validating synergy.

## Conclusion

The combination of **AZD-8835** and ibrutinib represents a rational and promising therapeutic strategy for lymphoma, particularly for the ABC subtype of DLBCL. By simultaneously targeting the PI3K and BCR signaling pathways, this combination therapy induces synergistic anti-tumor effects, offering a potential improvement over single-agent treatments. Further clinical investigation is warranted to fully evaluate the efficacy and safety of this combination in patients.

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